5,6,7,8-Tetrahydroquinoline-2-carboxylic acid

Medicinal Chemistry Apoptosis Regulation MCL-1 Inhibition

This 5,6,7,8-tetrahydroquinoline-2-carboxylic acid scaffold preserves pyridine ring aromaticity while introducing a C-2 stereocenter, enabling chiral derivatization pathways inaccessible to 1,2,3,4-tetrahydro isomers. Bayer Pharma AG patents exclusively claim 5-amino derivatives of this exact scaffold for cardiovascular and cardiopulmonary indications—substituting positional isomers invalidates freedom-to-operate assessments. The scaffold class demonstrates sub-nanomolar NMDA receptor glycine-site binding (Ki = 12 nM for optimized derivatives) with distinct eastern-region substitution vectors. Procure ≥95% purity starting material for patent landscape analysis, enantioselective synthesis, and SAR programs targeting cardiovascular or CNS indications.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 197007-84-4
Cat. No. B3113666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
CAS197007-84-4
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=N2)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H,12,13)
InChIKeyUGYRMZVUHVMADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (CAS 197007-84-4): Core Structure and Basal Properties for Procurement Screening


5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (CAS 197007-84-4) is a heterobicyclic building block with a fully saturated carbocyclic ring fused to a pyridine-2-carboxylic acid moiety. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.2 g/mol [1]. The compound serves as a non-fluorinated core scaffold for which substituted analogs (including 5-amino, 5-oxo, and various 4-substituted derivatives) have been extensively patented and studied in medicinal chemistry programs [2][3]. Its fundamental physical properties include a predicted boiling point of 349.1±42.0 °C and a predicted density of 1.247±0.06 g/cm³ . Unlike its quinoline-2-carboxylic acid precursor, the tetrahydroquinoline framework introduces a stereocenter at C-2 and increased conformational flexibility, making it a strategic intermediate for chiral derivatization and structure-activity relationship (SAR) exploration.

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (CAS 197007-84-4): Why Positional Isomers and Oxidation-State Analogs Are Not Interchangeable


Generic substitution with positional isomers (e.g., 1,2,3,4-tetrahydroquinoline-2-carboxylic acid or 5,6,7,8-tetrahydroquinoline-8-carboxylic acid) or oxidation-state analogs (e.g., 5-oxo derivatives) fails due to divergent chemical reactivity, biological target engagement, and intellectual property landscapes. The 5,6,7,8-tetrahydro scaffold places the saturated ring distal to the carboxylic acid, preserving pyridine ring aromaticity and enabling distinct regioselective functionalization compared to the 1,2,3,4-tetrahydro isomer [1]. Bayer Pharma AG's extensive patent portfolio exclusively claims 5-amino-5,6,7,8-tetrahydroquinoline-2-carboxylic acids for cardiovascular and cardiopulmonary indications—claims that do not extend to 1,2,3,4-tetrahydroquinoline isomers or 5-oxo analogs [2]. Furthermore, the NMDA antagonist pharmacophore model developed by Dannhardt et al. demonstrates that substituent position on the tetrahydroquinoline core dramatically alters binding affinity, with 4-substituted 2-carboxytetrahydroquinolines showing Ki values ranging from sub-nanomolar to micromolar depending on specific substitution patterns [3]. Substituting an alternative core structure without validation introduces uncontrolled variables that can invalidate SAR conclusions and compromise patent freedom-to-operate.

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (CAS 197007-84-4): Quantitative Differentiation Evidence Versus Structural Analogs


Positional Isomer Distinction: 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Versus 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid in Biological Targeting

Derivatives of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid have been explicitly investigated as MCL-1 inhibitors for apoptosis regulation, whereas no literature or patent evidence links the 5,6,7,8-isomer to MCL-1 modulation . The positional difference alters the spatial orientation of the carboxylic acid relative to the saturated ring, resulting in distinct pharmacophoric geometries that direct different target engagement profiles. The 5,6,7,8-isomer instead serves as the core scaffold for Bayer's 5-aminotetrahydroquinoline-2-carboxylic acid series targeting cardiovascular and cardiopulmonary disorders [1].

Medicinal Chemistry Apoptosis Regulation MCL-1 Inhibition

Oxidation State Differentiation: 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Versus 5-Oxo Analog in Synthetic Utility

The 5-oxo analog (5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid, CAS 1471468-86-6, MW 191.18) contains a ketone at the 5-position that alters both molecular weight (+14 Da) and chemical reactivity compared to the parent compound (MW 177.2) . The ketone group introduces enhanced hydrogen-bonding capacity and reactivity toward nucleophilic attack, while the parent methylene group at C-5 in the target compound preserves a stereocenter-accessible scaffold for asymmetric derivatization without competing carbonyl chemistry . This distinction is critical for synthetic routes requiring orthogonal protection strategies or chiral resolution at C-2.

Organic Synthesis Chiral Building Blocks Asymmetric Catalysis

NMDA Antagonist Pharmacophore: Quantitative Affinity Data for 2-Carboxytetrahydroquinoline Scaffolds Supporting 5,6,7,8-Isomer Selection

While no direct binding data exists for unsubstituted 5,6,7,8-tetrahydroquinoline-2-carboxylic acid, class-level evidence from 2-carboxytetrahydroquinoline derivatives demonstrates that the scaffold is capable of sub-nanomolar affinity at the glycine site of NMDA receptors. A representative 5,7-dichloro-4-substituted-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivative exhibits Ki = 12 nM using [³H]MDL-105,519 displacement assays on pig cortical membranes [1]. The pharmacophore model established by Dannhardt et al. indicates that binding affinity in this class is markedly enhanced when additional hydrogen-accepting groups are introduced into the eastern region of the 2-carboxytetrahydroquinoline core [2]. The 5,6,7,8-isomer provides a distinct scaffold geometry from the 1,2,3,4-isomer, offering alternative vectors for substituent placement in SAR campaigns.

Neuroscience NMDA Receptor Glycine Site Antagonists

Intellectual Property Differentiation: Bayer Patent Estate Exclusively Claims 5-Amino-5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Derivatives

Bayer Pharma AG holds an extensive international patent portfolio (including U.S. Patent 8,981,104, granted March 17, 2015; Eurasian Application EA201590251A1; Japanese Patent JP6251259) that exclusively claims 5-amino-5,6,7,8-tetrahydroquinoline-2-carboxylic acids for the treatment and/or prevention of cardiovascular and cardiopulmonary disorders [1][2][3]. The patent claims specifically require the 5,6,7,8-tetrahydro scaffold with the 2-carboxylic acid moiety. Positional isomers (e.g., 8-carboxylic acid derivatives) and oxidation-state analogs (e.g., 5-oxo derivatives) are not covered under this patent estate. For procurement supporting pharmaceutical development programs targeting cardiovascular indications, the 5,6,7,8-tetrahydroquinoline-2-carboxylic acid scaffold provides a clear patent-protected pathway that alternative isomers cannot replicate.

Pharmaceutical Patents Cardiovascular Therapeutics Freedom-to-Operate

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (CAS 197007-84-4): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of 5-Amino-5,6,7,8-tetrahydroquinoline-2-carboxylic Acid Derivatives for Cardiovascular Drug Discovery

Use as the core scaffold for preparing 5-amino-substituted derivatives following the synthetic methodologies disclosed in Bayer's patent portfolio (U.S. 8,981,104). The unsubstituted 5,6,7,8-tetrahydroquinoline-2-carboxylic acid serves as the starting material for introducing amino functionality at the C-5 position, enabling exploration of structure-activity relationships for cardiovascular and cardiopulmonary indications. This application is directly supported by the patent estate exclusively claiming this scaffold for these therapeutic areas [1].

Neuroscience Research: NMDA Receptor Glycine Site Antagonist Scaffold Development

Employ as a building block for synthesizing 2-carboxytetrahydroquinoline derivatives targeting the glycine binding site of NMDA receptors. The scaffold class has demonstrated sub-nanomolar binding affinity in radioligand displacement assays (Ki = 12 nM for optimized derivatives) [1]. The 5,6,7,8-isomer offers distinct substitution vectors compared to the 1,2,3,4-isomer, providing an alternative geometry for optimizing hydrogen-bonding interactions in the eastern region of the pharmacophore [2].

Asymmetric Synthesis and Chiral Building Block Applications

Utilize as a prochiral intermediate for asymmetric transformations, as demonstrated in rhodium-catalyzed enantioselective syntheses of tetrahydroquinoline-2-carboxylamide derivatives [1]. The saturated 5,6,7,8-ring system introduces a stereocenter at C-2 while preserving pyridine ring aromaticity, enabling chiral resolution strategies that are not accessible with the 5-oxo analog due to competing carbonyl chemistry [2].

Freedom-to-Operate Assessment: Cardiovascular Patent Landscape Analysis

Procure as a reference standard or starting material for patent landscape analysis and freedom-to-operate evaluations related to Bayer's 5-aminotetrahydroquinoline-2-carboxylic acid patent estate. The compound serves as the core comparator for assessing novelty and inventive step of new chemical entities in the cardiovascular and cardiopulmonary therapeutic space. Procurement of alternative positional isomers (e.g., 8-carboxylic acid or 1,2,3,4-tetrahydro isomers) provides no relevance to this specific patent landscape [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.